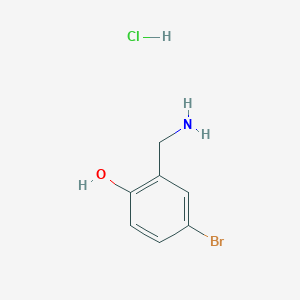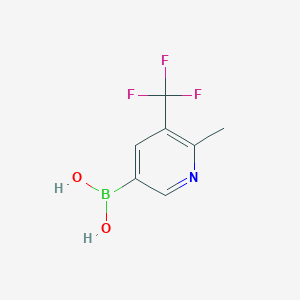
(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
Übersicht
Beschreibung
“(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C7H7BF3NO2 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Another method involves a two-step synthesis process . Further details on the synthesis process can be found in the referenced papers .
Molecular Structure Analysis
The molecular structure of this compound has been characterized by various techniques such as IR, 1H NMR, 13C NMR, and MS . The structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in the Suzuki–Miyaura coupling reaction . It can also be used in the synthesis of substituted pyridines with diverse functional groups . More details on the chemical reactions involving this compound can be found in the referenced papers .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 204.94 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . Its exact mass and monoisotopic mass are 205.0521931 g/mol . The topological polar surface area is 53.4 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Purity
(Liu Guoqua, 2014) explored the synthesis of a compound closely related to 6-Methyl-5-(trifluoromethyl)pyridin-3-yl boronic acid. This study highlighted the optimization of reaction conditions to achieve high purity and yield.
Novel Synthesis Methods
(A. Bouillon et al., 2003) described methods for synthesizing novel halopyridinylboronic acids and esters, offering insights into alternative approaches for synthesizing related boronic acid derivatives.
Complex Formation with Nitrogen-Containing Compounds
(F. Focante et al., 2006) discussed the reaction of a strong Lewis acid with nitrogen-containing compounds like pyridines, which may be relevant for understanding interactions of 6-Methyl-5-(trifluoromethyl)pyridin-3-yl boronic acid in similar contexts.
Applications in Organic Chemistry
Suzuki Coupling Reactions
(F. Batool et al., 2016) illustrated the use of a related pyridine-boronic ester in Suzuki coupling reactions, demonstrating its utility in synthesizing diverse organic compounds.
Luminescent Properties of Boron Complexes
(Hongyu Zhang et al., 2006) explored the synthesis and properties of phenol-pyridyl boron complexes, showing potential for luminescent applications, which could extend to similar compounds like 6-Methyl-5-(trifluoromethyl)pyridin-3-yl boronic acid.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of (6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is preceded by an oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction has been employed in the synthesis of a number of natural products, pharmaceutical targets, and lead compounds .
Pharmacokinetics
The compound’s success in sm coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of various organic compounds, including natural products and pharmaceuticals .
Action Environment
The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . These environmental conditions help maintain the compound’s stability and efficacy. The compound’s success in SM coupling reactions also originates from its relatively stable nature and general environmental benignity .
Eigenschaften
IUPAC Name |
[6-methyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO2/c1-4-6(7(9,10)11)2-5(3-12-4)8(13)14/h2-3,13-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTCKBBULUZEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)C)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201189671 | |
| Record name | Boronic acid, B-[6-methyl-5-(trifluoromethyl)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201189671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1889221-15-1 | |
| Record name | Boronic acid, B-[6-methyl-5-(trifluoromethyl)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1889221-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[6-methyl-5-(trifluoromethyl)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201189671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride](/img/structure/B3028258.png)
![(4R,7S,10S,13S,16S,19R)-N-[(2R)-1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3028259.png)
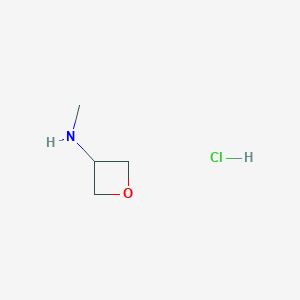

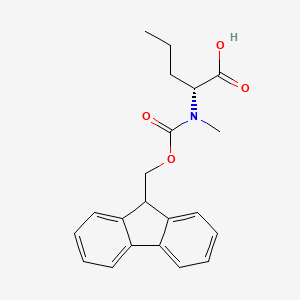


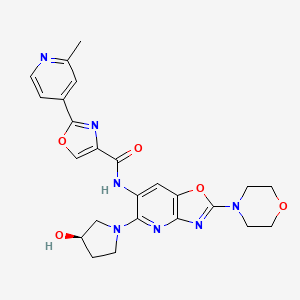
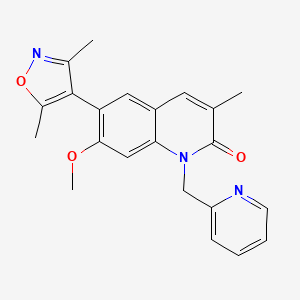
![(S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3028271.png)
![Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3028272.png)
![(2S)-3-Methyl-2-[[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B3028273.png)
